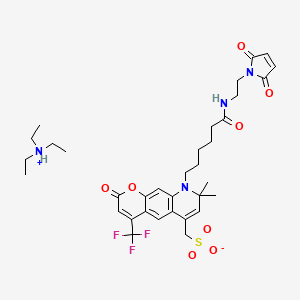
AF430 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF430 maleimide is a derivative of the yellow fluorescent dye AF430. It is characterized by its excitation wavelength of 430 nm and emission wavelength of 542 nm. The compound contains maleimide groups that react with thiol groups to form covalent bonds, making it useful for labeling biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
AF430 maleimide is synthesized through a series of chemical reactions starting from coumarin derivatives. The reaction conditions typically include the use of strong bases and specific reagents to ensure the formation of the maleimide group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process is optimized to achieve high purity and yield, ensuring the compound meets the standards for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
AF430 maleimide primarily undergoes reactions with thiol groups, forming stable covalent bonds
Common Reagents and Conditions
The thiol-maleimide reaction typically requires a neutral to slightly basic pH and can be performed at room temperature. Common reagents include thiols such as cysteine or glutathione.
Major Products Formed
The major product of the reaction is a stable thiol-maleimide adduct, which is used for labeling proteins and other biomolecules.
Scientific Research Applications
AF430 maleimide is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: : For labeling and tracking chemical reactions.
Biology: : For studying protein interactions and cellular processes.
Medicine: : For diagnostic imaging and tracking the distribution of drugs within the body.
Industry: : For quality control and ensuring the purity of biological samples.
Mechanism of Action
The mechanism of action of AF430 maleimide involves the formation of a covalent bond between the maleimide group and a thiol group on a biomolecule. This reaction is specific and efficient, allowing for precise labeling of target molecules. The molecular targets include proteins, peptides, and other thiol-containing biomolecules.
Comparison with Similar Compounds
AF430 maleimide is similar to other fluorescent dyes such as Alexa Fluor 430 and NHS esters. its unique maleimide group allows for specific reactions with thiols, making it particularly useful for labeling biomolecules. Other similar compounds include:
Alexa Fluor 430: : A fluorescent dye used in flow cytometry.
NHS esters: : Used for labeling amino groups in peptides and proteins.
Properties
Molecular Formula |
C34H45F3N4O8S |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |
InChI |
InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3 |
InChI Key |
BNLRHNPZRYDBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















